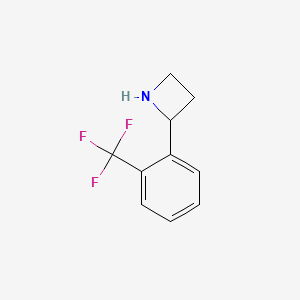

2-(2-(Trifluoromethyl)phenyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10F3N |

|---|---|

Molecular Weight |

201.19 g/mol |

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]azetidine |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)8-4-2-1-3-7(8)9-5-6-14-9/h1-4,9,14H,5-6H2 |

InChI Key |

JMGKZLRIRRJYRU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=CC=CC=C2C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Trifluoromethyl Phenyl Azetidine and Analogues

Direct Annulation and Cyclization Approaches

Direct methods for constructing the azetidine (B1206935) ring from acyclic precursors are foundational in heterocyclic chemistry. These strategies involve forming one or two key bonds to close the four-membered ring.

Intramolecular Cyclization Reactions for Azetidine Ring Formation

Intramolecular cyclization is a common and effective strategy for forming the azetidine ring, typically by establishing a crucial C-N bond. One of the most straightforward routes involves the intramolecular nucleophilic substitution of γ-haloamines. nih.gov This reaction proceeds via an SN2 mechanism where the amine nitrogen attacks a carbon atom bearing a leaving group, such as a halogen or a mesylate, at the γ-position. nih.govfrontiersin.org

Another powerful method is the intramolecular aminolysis of epoxy amines. nih.govfrontiersin.org This approach can provide azetidines with adjacent functional groups, such as a hydroxyl group, which can be used for further derivatization. nih.gov For instance, La(OTf)₃ has been shown to be an effective Lewis acid catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, promoting the desired 4-exo-tet cyclization to yield azetidines with high selectivity over the formation of five-membered pyrrolidines. nih.govfrontiersin.org A study on the synthesis of 2-arylazetidines demonstrated a highly regio- and diastereoselective method starting from oxiranylmethyl-substituted benzylamines, which cyclize in the presence of strong bases to form trans-3-(hydroxymethyl)-2-arylazetidines. acs.org This reaction is kinetically controlled, favoring the formation of the strained four-membered ring over the thermodynamically more stable five-membered ring. acs.org

Table 1: Examples of Intramolecular Cyclization for Azetidine Synthesis

| Precursor Type | Catalyst/Reagent | Key Features | Reference(s) |

|---|---|---|---|

| γ-Chloro-(trifluoromethyl)amines | Base | Direct SN2 cyclization | nih.gov |

| cis-3,4-Epoxy amines | La(OTf)₃ | C3-selective intramolecular aminolysis | nih.govfrontiersin.org |

| Oxiranylmethyl-substituted benzylamines | Strong alkali amide bases | Kinetically controlled, high diastereoselectivity for trans products | acs.org |

[2+2] Cycloaddition Strategies in Azetidine Synthesis

The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, represents one of the most direct and atom-economical methods for synthesizing the azetidine core. rsc.orgresearchgate.net This photochemical reaction involves the excitation of the imine component, which then adds across the alkene double bond to form the four-membered ring. rsc.org However, this reaction has historically been challenging due to the rapid relaxation of the imine excited state through isomerization, which competes with the desired cycloaddition. researchgate.net

Recent advancements have overcome some of these limitations through the use of visible-light-mediated triplet energy transfer. chemrxiv.orgnih.govspringernature.com In this approach, a photocatalyst absorbs visible light and transfers its energy to one of the reactants, promoting it to a triplet excited state that is sufficiently long-lived to undergo cycloaddition. chemrxiv.orgspringernature.com For example, functionalized azetidines have been successfully prepared via intermolecular [2+2] photocycloaddition between cyclic oximes (as imine surrogates) and alkenes using an iridium-based photocatalyst. springernature.com This method is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org Both intermolecular and intramolecular versions of the aza Paternò–Büchi reaction have been developed, providing access to a wide range of substituted and fused polycyclic azetidines. rsc.orgnih.gov

Table 2: [2+2] Cycloaddition Approaches to Azetidines

| Reaction Type | Reactants | Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| Intermolecular aza Paternò–Büchi | Imine + Alkene | UV light, often with triplet sensitizer | Direct formation of azetidine ring | rsc.org |

| Visible-Light-Mediated [2+2] | Cyclic Oxime + Alkene | Iridium photocatalyst, visible light | Mild conditions, avoids rapid imine isomerization | chemrxiv.orgspringernature.com |

| Intramolecular aza Paternò–Büchi | Tethered Imine-Alkene | UV light or photocatalyst | Forms bicyclic azetidine scaffolds | rsc.org |

Ring-Closure Reactions from Substituted Precursors

Beyond the direct cyclization of haloamines and epoxides, other strategies involving ring-closure from specifically substituted acyclic precursors have been developed. These methods often rely on the formation of a C-N or C-C bond to complete the azetidine ring.

One such approach involves the reaction of amines with 1,3-biselectrophiles. thieme-connect.com For example, cyclopropane (B1198618) 1,1-diesters can act as synthetic equivalents of 1,3-biselectrophiles. In a relay catalysis strategy, a Lewis acid like Ni(ClO₄)₂ activates the cyclopropane for ring-opening by an aromatic amine. thieme-connect.comorganic-chemistry.org Subsequent oxidation generates a second electrophilic site, enabling the final ring closure to form the azetidine. thieme-connect.com Another versatile method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols, providing a straightforward synthesis of various 1,3-disubstituted azetidines. organic-chemistry.org Additionally, the synthesis of 2-(trifluoromethyl)azetidines can be achieved through the cyclization of β-amino-β-trifluoromethyl esters, which focuses on the formation of the C4-N bond to close the ring. nih.gov

Transformations from Pre-existing Heterocycles

An alternative to de novo ring construction is the modification of pre-existing heterocyclic scaffolds. These methods leverage the reactivity of other strained rings, such as azetidin-2-ones and aziridines, to access the azetidine core.

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is a well-established and reliable method for preparing azetidines. nih.govmagtech.com.cn This two-step strategy first involves the synthesis of the β-lactam, followed by its reduction. The most common method for β-lactam synthesis is the Staudinger [2+2] cycloaddition, which involves the reaction of a ketene (B1206846) with an imine. mdpi.com This reaction proceeds via a stepwise mechanism through a zwitterionic intermediate and is highly versatile for creating substituted β-lactams. mdpi.com

Once the azetidin-2-one (B1220530) is formed, various reducing agents can be employed to convert the amide carbonyl to a methylene (B1212753) group. Common reagents include borane (B79455) (BH₃) complexes and lithium aluminum hydride (LiAlH₄). researchgate.net This reduction provides direct access to the corresponding azetidine scaffold, preserving the substitution pattern established during the initial β-lactam formation. magtech.com.cn

Ring Expansion of Aziridines to Azetidines

The one-carbon ring expansion of aziridines offers an attractive pathway to synthesize azetidines from smaller, readily available three-membered rings. nih.govmagtech.com.cn This transformation is often achieved by reacting an aziridine (B145994) with a carbene source, such as a diazo compound, in the presence of a metal catalyst (e.g., copper or rhodium). nih.govnih.gov The reaction proceeds through the formation of a highly reactive aziridinium (B1262131) ylide intermediate. nih.govnih.gov This ylide can then undergo a nih.govnih.gov-Stevens rearrangement to yield the ring-expanded azetidine product. nih.govchemrxiv.org

A significant challenge in this methodology is controlling the fate of the aziridinium ylide, which can also undergo competing side reactions, such as cheletropic extrusion of an olefin. nih.govchemrxiv.org However, recent developments, including the use of engineered "carbene transferase" enzymes, have demonstrated remarkable control over this process, enabling highly enantioselective one-carbon ring expansion of aziridines with excellent stereocontrol (99:1 er) and suppression of side reactions. nih.govchemrxiv.org This biocatalytic approach represents a powerful strategy for accessing chiral azetidines that are difficult to synthesize using traditional chemical catalysts. nih.gov

Table 3: Ring Expansion of Aziridines to Azetidines

| Aziridine Precursor | Carbene Source | Catalyst/Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| Methylene aziridines | Diazo compound | Rhodium catalyst | [3+1] ring expansion via ylide formation and rearrangement | nih.gov |

| N-aryl aziridine | Ethyl diazoacetate | Engineered Cytochrome P450 (P411-AzetS) | Biocatalytic, highly enantioselective nih.govnih.gov-Stevens rearrangement | nih.govchemrxiv.org |

| (Trifluoromethyl)aziridine derivatives | Not specified | General strategy | Access to trifluoromethyl-substituted azetidines | nih.gov |

Strain-Release Reactions of Azabicyclo[1.1.0]butanes

A prominent and innovative strategy for constructing substituted azetidines involves the use of highly strained azabicyclo[1.1.0]butanes (ABBs). nih.govarkat-usa.org The inherent ring strain of ABBs makes them versatile synthons that can undergo divergent strain-release reactions upon activation of the nitrogen atom. nih.govresearchgate.net This activation, typically with an electrophile, renders the bridgehead carbon susceptible to nucleophilic attack, leading to the cleavage of the central C-N bond and the formation of a 1,3-substituted azetidine ring. arkat-usa.org

One notable application of this methodology is the reaction of azabicyclo[1.1.0]butyl carbinols. Treatment of these carbinols with activating agents like trifluoroacetic anhydride (B1165640) or triflic anhydride can trigger a semipinacol rearrangement, yielding keto 1,3,3-substituted azetidines. nih.govresearchgate.net The migratory aptitude of different groups has been evaluated in these rearrangements, with aryl groups showing a high propensity for migration. nih.gov Alternatively, reacting the same carbinols with benzyl (B1604629) chloroformate in the presence of sodium iodide leads to iodohydrin intermediates, which can then be converted to spiroepoxy azetidines. nih.govresearchgate.net The electronic nature of the activating agent is a key determinant of the reaction pathway. nih.govresearchgate.net

Furthermore, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes has been investigated to synthesize 2-(trifluoromethyl)azetidines. nih.govresearchgate.net These strained precursors, available through diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines, undergo ring-opening processes with reagents such as benzyl chloroformate and trifluoroacetic anhydride to afford diversely substituted 2-(trifluoromethyl)azetidines, including 3-chloroazetidines and azetidin-3-ols. nih.govresearchgate.net

This strain-release strategy has also been extended to Friedel–Crafts spirocyclization reactions. d-nb.info Azabicyclo[1.1.0]butane-tethered (hetero)aryls can undergo an acid-mediated intramolecular reaction to form azetidine spiro-tetralins. d-nb.info This process was found to proceed through an unexpected interrupted Friedel–Crafts mechanism, generating a complex azabicyclo[2.1.1]hexane scaffold as a dearomatized intermediate. d-nb.info

Advanced Synthetic Techniques

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methods for the synthesis of azetidines, including organocatalytic and metal-catalyzed approaches, as well as the application of continuous flow technology.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. In the context of azetidine synthesis, organocatalytic methods have been developed to produce chiral α-azetidinyl tertiary alkyl halides with high yields and enantioselectivities. nih.gov Thiourea and squaramide catalysts have been successfully employed in the reaction of halogenated oxindoles with Cbz and Boc-protected azetidines. nih.gov

Another significant development is the organocatalytic enantioselective [2 + 2] cycloaddition of tethered trifluoromethyl ketimines and allenes, catalyzed by peptide-mimic phosphonium (B103445) salts. rsc.org This method provides access to a diverse range of six-membered ring-fused α-trifluoromethyl azetidines bearing two densely functionalized carbon stereocenters with excellent diastereo- and enantioselectivities. rsc.org

Transition metal catalysis, particularly with palladium, has been extensively utilized in the synthesis and functionalization of azetidines. Palladium-catalyzed hydrogenolysis of 3-aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes provides a convenient route to cis-3-aryl-2-trifluoromethyl azetidines. nih.govresearchgate.net This reaction is performed in the presence of a palladium on carbon (Pd/C) catalyst and di-tert-butyl dicarbonate (B1257347) (Boc₂O) under a hydrogen atmosphere. nih.gov

Palladium-catalyzed cross-coupling reactions have also been developed for the synthesis of 2-aryl azetidines from 3-iodoazetidines and aryl boronic acids. acs.org This reaction favors the formation of the migrated α-arylation products. acs.org The mechanism can proceed through either a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate followed by hydropalladation. acs.org

Furthermore, copper-catalyzed methods have been employed for the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents, offering a rapid route to bis-functionalized azetidines. organic-chemistry.org

The aza-Michael addition is a valuable reaction for the formation of C-N bonds. This strategy has been applied to the synthesis of azetidine derivatives through the reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. For instance, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various heterocyclic amines, such as pyrazole (B372694) and indazole, in the presence of a base like DBU, yields 3-(pyrazol-1-yl)azetidine adducts. mdpi.com The regioselectivity of this addition can be a critical factor, as demonstrated in the reaction with 3-(3-trifluoromethyl)-1H-pyrazole, which exclusively yielded one regioisomer. mdpi.com

Continuous flow technology offers several advantages over traditional batch processing, including improved safety, scalability, and efficiency. This technology has been successfully applied to the hydrogenation of 2-azetines to produce functionalized azetidines. uniba.it The chemoselective saturation of the endocyclic double bond of 2-azetines can be achieved, even in the presence of other functional groups that are sensitive to hydrogenation. uniba.it This protocol has been combined with the continuous flow preparation of the azetine substrates, allowing for a telescoped multistep synthesis of biologically relevant azetidines. uniba.itresearchgate.netgumed.edu.pl

Stereochemical Control in Azetidine Synthesis

The control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly in the preparation of chiral drug candidates. In the synthesis of 2,3-disubstituted azetidines, stereochemical outcomes can be influenced by the synthetic route and the nature of the substituents.

For example, the palladium-catalyzed hydrogenolysis of 3-aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes leads to the formation of cis-2,3-disubstituted azetidines. nih.gov The trifluoromethyl group plays a significant role in directing the stereochemical outcome of this transformation. In contrast, the hydrogenolysis of an azabicyclobutane with a silyloxymethyl group at C2 proceeded with low stereoselectivity, affording a nearly 1:1 mixture of cis and trans diastereomers. nih.gov

The stereochemistry of azetidin-3-ols, synthesized via strain-release reactions of 2-(trifluoromethyl)ABBs, has been determined by X-ray diffraction analysis, confirming a trans relationship between the hydroxyl and trifluoromethyl groups. nih.gov Furthermore, stereocontrolled syntheses of the four stereoisomers of azetidine-2,3-dicarboxylic acid have been achieved through distinct strategies for the cis and trans isomers. nih.gov

Enantioselective and Diastereoselective Synthetic Pathways

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For 2-(2-(trifluoromethyl)phenyl)azetidine, which contains at least one stereocenter at the C2 position, enantioselective and diastereoselective methods are essential for accessing stereochemically pure isomers.

One of the most effective methods for the diastereoselective synthesis of 2-(trifluoromethyl)azetidines involves the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.govresearchgate.net These highly strained bicyclic precursors can be prepared through the diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines. nih.gov The subsequent ring-opening reactions of these azabicyclobutanes provide access to a variety of substituted 2-(trifluoromethyl)azetidines.

A notable application of this methodology is the palladium-catalyzed hydrogenolysis of 3-aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which furnishes cis-2,3-disubstituted azetidines. nih.govresearchgate.net This approach offers a convenient route to azetidines with a trifluoromethyl group at the C2 position and an aryl substituent at the C3 position, with a defined cis relationship between the two groups. The reaction proceeds under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst and di-tert-butyl dicarbonate (Boc₂O). nih.gov The trifluoromethyl group has been observed to have a significant influence on the stereochemical outcome of this transformation. nih.gov

| Precursor | Product | Yield (%) | Diastereomeric Ratio (dr) | Ref. |

| 3-Phenyl-2-(trifluoromethyl)-1-azabicyclobutane | tert-Butyl (2R,3S)-3-phenyl-2-(trifluoromethyl)azetidine-1-carboxylate | 82 | >96:4 (cis) | nih.gov |

| 3-(4-Tolyl)-2-(trifluoromethyl)-1-azabicyclobutane | tert-Butyl (2R,3S)-3-(p-tolyl)-2-(trifluoromethyl)azetidine-1-carboxylate | 80 | >96:4 (cis) | nih.gov |

| 3-(4-Chlorophenyl)-2-(trifluoromethyl)-1-azabicyclobutane | tert-Butyl (2R,3S)-3-(4-chlorophenyl)-2-(trifluoromethyl)azetidine-1-carboxylate | 75 | >96:4 (cis) | nih.gov |

Table 1: Diastereoselective Synthesis of cis-3-Aryl-2-(trifluoromethyl)azetidines via Palladium-Catalyzed Hydrogenolysis.

Another powerful diastereoselective method involves a three-component reaction utilizing an aryl trifluoromethyl diazoalkane. For instance, the reaction of N-hydroxyaniline, 2,2,2-trifluoro-1-phenyl-1-diazoethane, and a methyl-2-diazo-3-oxo-5-phenylpent-4-enoate in the presence of a rhodium(II) catalyst yields a highly functionalized methyl-(2R,3S)-4-oxo-1,2-diphenyl-3-((E)-styryl)-2-(trifluoromethyl)azetidine-3-carboxylate with excellent diastereoselectivity. acs.orgnih.gov This reaction proceeds through a formal [2+2] cycloaddition of an in situ-generated imine with a ketene. nih.gov

Furthermore, a general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been developed, which could be adapted for the synthesis of the target compound. acs.org This method involves the treatment of oxiranylmethyl-benzylamine derivatives with a superbase, leading to the formation of trans-2,3-disubstituted azetidines. acs.orgresearchgate.net

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds.

For the synthesis of enantiopure this compound, a chiral auxiliary can be attached to the nitrogen atom of a precursor molecule to direct the formation of the azetidine ring or subsequent functionalization steps. A common and effective class of chiral auxiliaries are the oxazolidinones, popularized by David A. Evans. wikipedia.org These auxiliaries can be prepared from readily available amino acids or amino alcohols and are effective in directing stereoselective transformations such as alkylations and aldol (B89426) reactions. wikipedia.org

A plausible synthetic route to an enantiopure 2-substituted azetidine could involve the use of a chiral auxiliary such as (S)-1-phenylethylamine. This auxiliary can serve as both a source of chirality and the nitrogen atom for the azetidine ring. rsc.org For example, the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids has been achieved using (S)-1-phenylethylamine. rsc.org

Another relevant approach is the use of chiral sulfinamide chemistry. Chiral azetidin-3-ones have been synthesized with excellent enantiomeric excess (>98% e.e.) from chiral N-propargylsulfonamides, which are readily accessible via chiral sulfinamide chemistry. nih.gov The key step is a gold-catalyzed oxidative cyclization that proceeds through an intramolecular N-H insertion of a reactive α-oxo gold carbene intermediate. nih.gov This methodology provides a flexible route to chiral azetidine building blocks.

| Chiral Auxiliary | Application | Stereoselectivity | Ref. |

| (S)-1-Phenylethylamine | Synthesis of enantiomeric azetidine-2,4-dicarboxylic acids | High | rsc.org |

| Oxazolidinones | Stereoselective alkylations, aldol reactions, Diels-Alder reactions | High | wikipedia.org |

| Chiral Sulfinamides | Synthesis of chiral azetidin-3-ones | >98% e.e. | nih.gov |

Table 2: Examples of Chiral Auxiliaries Used in Asymmetric Azetidine Synthesis.

Functionalization Strategies for Substituted Azetidines

The ability to introduce a variety of substituents onto the azetidine scaffold is crucial for exploring structure-activity relationships in drug discovery. Strategies for the functionalization of azetidines, particularly those bearing trifluoromethyl groups, are of significant interest.

Introduction of Aromatic and Fluoroalkyl Substituents

The introduction of the 2-(trifluoromethyl)phenyl group is a key challenge in the synthesis of the target compound. One potential strategy involves the palladium-catalyzed trifluoromethylation of an aryl chloride precursor. mit.edumit.edu This method allows for the conversion of a wide range of aryl chlorides to their trifluoromethylated analogues under relatively mild conditions and with high functional group tolerance. mit.edu The resulting 2-(trifluoromethyl)phenyl precursor could then be elaborated to form the azetidine ring.

The synthesis of the closely related analogue, 2-phenyl-2-(trifluoromethyl)azetidine (B2734757), has been reported. vulcanchem.com While the specific synthetic details are not fully disclosed in the available literature, it highlights the feasibility of constructing azetidines with both an aryl and a trifluoromethyl group at the C2 position.

The strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes also provide a versatile platform for introducing aromatic substituents. As mentioned previously, palladium-catalyzed hydrogenolysis of 3-aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes yields cis-3-aryl-2-(trifluoromethyl)azetidines. nih.govresearchgate.net Furthermore, these strained precursors can react with benzyl chloroformate to produce 3-chloro-3-aryl-2-(trifluoromethyl)azetidines. nih.gov The resulting 3-chloroazetidines can potentially undergo further functionalization through nucleophilic substitution or cross-coupling reactions to introduce a wider range of aromatic and other substituents.

Synthesis of Diversely Substituted 2-(Trifluoromethyl)azetidine (B2671701) Architectures

The strain-release methodology is particularly powerful for creating a diverse array of substituted 2-(trifluoromethyl)azetidine architectures. By varying the reaction partner with the 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane precursor, different functional groups can be installed at the C3 position of the azetidine ring.

For example, the reaction with benzyl chloroformate leads to the formation of 3-chloroazetidines. nih.gov Alternatively, reaction with trifluoroacetic anhydride, followed by hydrolysis, yields 3-hydroxy-2-(trifluoromethyl)azetidines. nih.gov The relative stereochemistry of the resulting azetidin-3-ols shows a trans relationship between the hydroxyl and trifluoromethyl groups. nih.gov

| Reagent | Product | Yield (%) | Ref. |

| Benzyl chloroformate | Benzyl (2S,3R)-3-chloro-2-phenyl-2-(trifluoromethyl)azetidine-1-carboxylate | 91 | nih.gov |

| Trifluoroacetic anhydride, then NaOH/MeOH | (2R,3R)-3-Phenyl-2-(trifluoromethyl)azetidin-3-ol | 70 | nih.gov |

Table 3: Functionalization of 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes.

A convenient synthesis of 1-alkyl-2-(trifluoromethyl)azetidines has also been developed, starting from ethyl 4,4,4-trifluoroacetoacetate. acs.orgnih.gov These compounds can be further functionalized through quaternization of the nitrogen atom to form azetidinium salts, which then undergo regiospecific ring-opening at the C4 position with various nucleophiles. acs.orgnih.gov This provides a pathway to α-(trifluoromethyl)amines with diverse substituents.

Reactivity and Chemical Transformations of the Azetidine Scaffold in 2 2 Trifluoromethyl Phenyl Azetidine

Ring-Opening Reactions

Ring-opening reactions are a characteristic feature of azetidines, driven by the release of significant ring strain. researchgate.netrsc.orgrsc.org This inherent reactivity allows for the transformation of the cyclic amine into a variety of linear amine derivatives, a synthetically valuable process. rsc.orgnih.gov The regioselectivity of these reactions in unsymmetrically substituted azetidines, such as the title compound, is controlled by a combination of steric and electronic factors. magtech.com.cn

Acid-Mediated Intramolecular Decomposition

Azetidines can be susceptible to decomposition under acidic conditions, a process that often involves ring-opening. nih.govacs.orgnih.gov Studies on similar N-substituted aryl azetidines have shown that the rate of decomposition is highly dependent on pH, with faster degradation occurring at lower pH values. nih.gov The mechanism typically involves the protonation of the basic azetidine (B1206935) nitrogen, which activates the ring for nucleophilic attack. nih.govresearchgate.net

In cases where a nucleophilic group is present elsewhere in the molecule, this can lead to an intramolecular ring-opening decomposition. For instance, N-aryl azetidines bearing a pendant amide group have been observed to undergo this type of degradation. The process is initiated by acid-catalyzed protonation of the azetidine, followed by an intramolecular nucleophilic attack from the amide, resulting in cleavage of a C-N bond in the strained ring. nih.govnih.gov The stability of the azetidine is therefore closely linked to the pKa of the ring nitrogen; substituents that lower the basicity of this nitrogen can enhance stability by disfavoring the initial protonation step. nih.gov

Nucleophilic Ring-Opening of Azetidines

The azetidine ring, particularly when activated, is a good electrophile and can be opened by a wide range of nucleophiles. magtech.com.cnresearchgate.net Activation is typically achieved by converting the azetidine into a more electrophilic azetidinium ion, for example, through N-alkylation or reaction with chloroformates. magtech.com.cnbohrium.com

For 2-aryl substituted azetidines, nucleophilic attack generally occurs regioselectively at the C2 position (the benzylic carbon). magtech.com.cn This preference is due to the electronic stabilization of the transition state by the adjacent aryl group. magtech.com.cn The ortho-trifluoromethylphenyl substituent in the title compound is expected to influence this reactivity. The strong electron-withdrawing nature of the trifluoromethyl group can further polarize the C2-N bond, potentially enhancing the electrophilicity of the C2 carbon.

A variety of nucleophiles have been successfully employed in the ring-opening of related 2-aryl azetidines, leading to the formation of valuable γ-substituted amines. rsc.org These reactions are often promoted by Lewis acids. rsc.org

| Nucleophile Source | Reagent/Catalyst | Product Type | Reference(s) |

| Thiols | Chiral Ligand/Catalyst | γ-Thio amines | rsc.org |

| Organotrifluoroborates | LiClO₄ / (n-Bu)₄NHSO₄ | γ-Alkylated/Arylated amines | rsc.org |

| Fluoride | Pyridine-HF (Olah's Reagent) | γ-Fluoro amines | rsc.org |

| Aromatic Nucleophiles | Lewis Acid (e.g., BF₃·OEt₂) | γ-(HET)Aryl amines | rsc.orgresearchgate.net |

| Halides (X⁻) | Bu₄NX | γ-Halo amines | researchgate.net |

Strain-Driven Reactivity of the Four-Membered Ring

The chemical reactivity of azetidines is fundamentally driven by their considerable ring strain, which is estimated to be around 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to that of other highly reactive small rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and significantly higher than that of the more stable five-membered pyrrolidine (B122466) ring (5.8 kcal/mol). researchgate.net

This substantial strain energy is the thermodynamic driving force for reactions that involve cleavage of the ring, as the formation of a less-strained, open-chain product is energetically favorable. researchgate.netrsc.orgrsc.org While this strain makes the ring susceptible to opening under appropriate conditions, azetidines are notably more stable and easier to handle than their three-membered aziridine counterparts. rsc.orgresearchwithrutgers.com This balance of stability and "triggerable" reactivity makes the azetidine scaffold a unique and valuable synthon in organic chemistry. rsc.orgrsc.org The "build and release" strategy, which involves forming a strained azetidine intermediate that is subsequently opened, leverages this stored strain energy to facilitate the synthesis of complex, functionalized molecules. beilstein-journals.org

Further Chemical Modifications and Derivatization

Beyond ring-opening, the 2-(2-(trifluoromethyl)phenyl)azetidine structure offers several sites for further functionalization, allowing for the synthesis of a diverse array of derivatives.

Reactions at the Azetidine Nitrogen Atom

The secondary amine nitrogen of the azetidine ring is a key site for chemical modification. It can readily undergo a variety of common amine reactions, such as N-acylation, N-alkylation, N-sulfonylation, and N-arylation. rsc.orguni-muenchen.denih.gov These reactions are crucial not only for creating diverse derivatives but also for modulating the properties and subsequent reactivity of the azetidine ring. For example, installing an electron-withdrawing group like a tosyl (Ts) or tert-butoxycarbonyl (Boc) group on the nitrogen can alter the ring's electronic character and influence the regioselectivity of other reactions. rsc.orgmdpi.com

| Reaction Type | Reagent Example | Product | Purpose / Consequence | Reference(s) |

| N-Acylation | Acyl Chloride, Carboxylic Acid | N-Acyl azetidine | Introduces amide functionality | rsc.org |

| N-Sulfonylation | Sulfonyl Chloride | N-Sulfonyl azetidine | Activation for ring-opening, directing group | rsc.org |

| N-Carbamoylation | Boc Anhydride (B1165640), Chloroformate | N-Boc/Cbz azetidine | Protection, directing group for lithiation | nih.govrsc.org |

| N-Alkylation | Alkyl Halide | N-Alkyl azetidine | Forms tertiary amine, directing group | mdpi.com |

| N-Arylation | Aryl Halide (Pd or Cu catalyst) | N-Aryl azetidine | Buchwald-Hartwig or SNAr reactions | uni-muenchen.de |

Modifications at the Phenyl and Trifluoromethyl Groups

The aromatic ring of this compound provides another handle for derivatization, primarily through reactions like directed ortho-metalation followed by electrophilic quench. rsc.orgthieme-connect.com The regioselectivity of this process on 2-arylazetidines has been shown to be critically dependent on the nature of the substituent on the azetidine nitrogen. rsc.orgthieme-connect.com

With an N-Alkyl Group : When the nitrogen bears an electron-donating alkyl group, the azetidine moiety acts as an effective ortho-directing group. Lithiation occurs selectively at the 6'-position of the phenyl ring (ortho to the azetidine substituent). This intermediate can then be trapped with various electrophiles. rsc.orgmdpi.comthieme-connect.com

With an N-Boc Group : Conversely, when the nitrogen is protected with an electron-withdrawing Boc group, the acidity of the benzylic C2-proton is increased. In this case, lithiation occurs exclusively at the C2 position of the azetidine ring, not on the aromatic ring. rsc.orgmdpi.com

This switch in regioselectivity provides a powerful tool for the selective functionalization of either the aromatic ring or the benzylic position. rsc.org Direct electrophilic aromatic substitution on the phenyl ring is expected to be difficult. The azetidine ring would likely act as a deactivating group, and the trifluoromethyl group is a very strong deactivating, meta-directing group.

The trifluoromethyl group itself is generally very stable and unreactive towards common transformations, making its direct modification challenging. acs.org

Formation of Polycyclic and Spirocyclic Azetidine Systems

The construction of polycyclic and spirocyclic frameworks containing an azetidine moiety is a significant area of research, driven by the unique three-dimensional structures and potential biological activities of these compounds. researchgate.netresearchgate.net For a substrate like this compound, several synthetic strategies can be envisaged based on established azetidine chemistry.

One prominent method involves strain-release driven spirocyclization. researchgate.net This approach often utilizes highly strained precursors such as azabicyclo[1.1.0]butanes (ABBs). The synthesis of azetidines bearing a trifluoromethyl group at the C2 position has been successfully achieved through strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.gov By extension, an appropriately substituted ABB-ketone could undergo an electrophile-induced spirocyclization to yield a spiro-azetidine. This method provides an expedient route to a variety of spiro-azetidines with diverse functionalities. researchgate.net

Another powerful technique is the [2+2] photocycloaddition, particularly the aza Paternò-Büchi reaction, which involves the cycloaddition of an imine with an alkene. researchgate.net This atom-economical method allows for the direct construction of the azetidine ring and can be applied to generate spirocyclic systems by using cyclic alkenes or imines.

Furthermore, multifunctional spirocyclic azetidines can be synthesized from common cyclic carboxylic acids. nih.gov This pathway typically involves two main steps: the synthesis of an intermediate spirocyclic azetidin-2-one (B1220530) (a β-lactam), followed by its reduction to the corresponding spirocyclic azetidine. nih.govresearchgate.net This sequence offers a versatile entry to complex spiro-amino acids and other derivatives.

Table 1: Synthetic Strategies for Spirocyclic Azetidine Systems

| Method | Description | Key Features |

|---|---|---|

| Strain-Release Spirocyclization | Electrophile-induced cyclization of highly strained precursors like azabicyclo[1.1.0]butyl ketones. | Harnesses the inherent ring strain of precursors for efficient spirocycle formation. Applicable to trifluoromethyl-substituted systems. |

| [2+2] Photocycloaddition | Aza Paternò-Büchi reaction between an imine and an alkene to form the azetidine ring directly. | Atom-economical. Can produce spirocycles using cyclic reaction partners. |

| From Cyclic Carboxylic Acids | Two-step sequence involving the formation of a spiro-azetidinone (β-lactam) followed by reduction. | Versatile route starting from readily available materials. Allows for the synthesis of multifunctional spirocycles. nih.govresearchgate.net |

Derivatization to Other Heterocyclic Compounds

The strained four-membered ring of this compound is a versatile synthon that can be transformed into other heterocyclic systems, primarily through ring-expansion reactions. These transformations leverage the relief of ring strain as a thermodynamic driving force to construct larger, more stable rings such as pyrrolidines, piperidines, and other medium-sized heterocycles.

Ring expansion of azetidines can be achieved through various mechanisms. One common approach involves the rearrangement of an intermediate formed by the cleavage of one of the C-N bonds of the azetidine ring. For instance, the reaction of 3-methyleneazetidines with diazo compounds, catalyzed by rhodium complexes, leads to the formation of 4-methylenepyrrolidines via N-C bond cleavage and subsequent ring expansion. While this specific example requires a methylene (B1212753) substituent at the C3 position, analogous rearrangements can be envisioned for other suitably functionalized azetidines.

Another strategy involves the ring expansion of N-tosylaziridines with nitrogen ylides to produce functionalized azetidines. A similar principle could theoretically be applied to expand an azetidine ring into a five-membered pyrrolidine derivative under appropriate conditions. The reactivity is often dictated by the nature of the substituents on both the azetidine ring and the reacting partner.

Furthermore, ring-opening of the azetidine followed by intramolecular cyclization is a viable pathway for derivatization. For example, the strain-release ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with reagents like benzyl (B1604629) chloroformate or trifluoroacetic anhydride yields highly functionalized 3-substituted-2-(trifluoromethyl)azetidines. nih.gov These functionalized products serve as valuable intermediates that can undergo subsequent transformations, including intramolecular cyclizations, to form bicyclic or other complex heterocyclic systems.

Table 2: Examples of Azetidine Ring Transformations

| Transformation | Reagents/Conditions | Resulting Heterocycle |

|---|---|---|

| Ring Expansion | Diazo compounds, Rh2(OAc)2 (for 3-methyleneazetidines) | Pyrrolidine derivatives |

| Ring Expansion | Nitrogen Ylides (by analogy from aziridines) | Pyrrolidine derivatives |

| Functionalization and Derivatization | Strain-release ring-opening of precursor ABBs followed by intramolecular reactions | Bicyclic and other complex heterocycles |

Computational and Theoretical Studies on Azetidine Ring Systems

Quantum Chemical Investigations of Reaction Mechanisms and Selectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the mechanisms and predicting the selectivity of reactions involving azetidines. These studies provide detailed insights into transition states, reaction intermediates, and energy barriers, which are often difficult to probe experimentally.

Recent research has utilized DFT calculations to explore the regio- and diastereoselective synthesis of 2-arylazetidines. acs.org These computational models, often incorporating explicit solvent molecules, can accurately predict the stereochemical outcomes of reactions by analyzing the energies of various possible transition states. acs.org For instance, in the synthesis of 2-arylazetidines, DFT calculations have been employed to elucidate the kinetic versus thermodynamic control of the ring-forming step, explaining the preferential formation of the four-membered azetidine (B1206935) ring over a thermodynamically more stable five-membered ring. acs.org

Mechanistic studies have also shed light on the reactivity of functionalized azetidines. For example, computational investigations into the α-lithiation of N-substituted azetidines have revealed the configurational lability of the lithiated intermediates. nih.gov These studies, supported by in-situ FT-IR analysis, demonstrate how computational chemistry can rationalize complex dynamic processes and stereoconvergence in reactions involving azetidine rings. nih.gov

Furthermore, quantum mechanical calculations have been instrumental in understanding the photocatalytic synthesis of azetidines. rsc.org By modeling the excited states of reactants and the energy transfer processes mediated by a photocatalyst, researchers can predict which molecular precursors are likely to undergo successful [2+2] cycloaddition to form the azetidine ring. rsc.orgthescience.dev These predictive models are crucial for expanding the scope of azetidine synthesis and designing novel catalysts. thescience.dev

Table 1: Representative Quantum Chemical Studies on Azetidine Reaction Mechanisms

| Reaction Type | Computational Method | Key Findings | Reference |

| Regio- and Diastereoselective Synthesis of 2-Arylazetidines | DFT (M06-2X/6-31G(d,p)) | Elucidation of kinetic control in ring formation, rationalization of stereochemical outcomes. | acs.org |

| α-Lithiation and Functionalization | DFT | Revealed configurational lability of lithiated intermediates and stereoconvergence. | nih.gov |

| Photocatalytic [2+2] Cycloaddition | DFT | Predicted reaction outcomes based on frontier molecular orbital energies of reactants. | rsc.orgthescience.dev |

Conformational Analysis and Ring Strain Energy

The conformational landscape of the azetidine ring is characterized by a puckered geometry, a consequence of minimizing angular and torsional strain. The degree of this puckering can be influenced by the nature and position of substituents on the ring. Gas-phase electron diffraction studies have determined the dihedral angle of the parent azetidine to be 37°. rsc.org

Computational studies have further explored the conformational preferences of substituted azetidines. For instance, the strategic placement of fluorine atoms has been shown to influence the ring pucker through electrostatic interactions. researchgate.net In the case of a fluorinated azetidine, computational analysis revealed a preference for a conformation that places the fluorine atom distant from the nitrogen atom, with a calculated N–C–C–F dihedral angle of 137.2°. researchgate.net This highlights the significant impact that electronegative substituents like the trifluoromethyl group in 2-(2-(trifluoromethyl)phenyl)azetidine can have on the ring's geometry.

The ring strain energy of azetidine is a critical factor governing its reactivity. It is estimated to be around 25.2 kcal/mol, which is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), but significantly higher than that of pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net This substantial ring strain makes azetidines susceptible to ring-opening reactions, a property that is often exploited in synthetic chemistry. researchgate.netnih.govrsc.org Computational methods, such as homodesmotic reactions, are employed to calculate these strain energies and understand how they are modulated by substitution. researchgate.net

Table 2: Comparison of Ring Strain Energies

| Molecule | Ring Strain Energy (kcal/mol) |

| Azetidine | 25.2 |

| Aziridine | 26.7 |

| Pyrrolidine | 5.8 |

| Cyclobutane | 26.4 |

| Cyclopropane (B1198618) | 27.6 |

| Piperidine | 0 |

Prediction of Reactivity and Stability Profiles

Computational chemistry plays a crucial role in predicting the reactivity and stability of novel azetidine derivatives. By calculating various molecular descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potentials, and charge distributions, it is possible to anticipate how a molecule like this compound will behave in a chemical reaction.

For example, computational models have been successfully used to predict the success of photocatalyzed azetidine synthesis by evaluating the frontier orbital energies of the alkene and oxime precursors. thescience.dev These models can prescreen potential reactants, saving significant experimental effort. thescience.dev

The stability of azetidines is another area where computational studies provide valuable insights. The inherent ring strain can lead to decomposition pathways, particularly under acidic conditions. nih.gov Computational pKa calculations can help predict the likelihood of protonation of the azetidine nitrogen, a key step in many acid-mediated ring-opening reactions. nih.gov By understanding the factors that influence the basicity of the azetidine nitrogen, such as the electronic effects of substituents, more stable analogues can be designed. nih.gov For this compound, the electron-withdrawing trifluoromethyl group is expected to reduce the basicity of the azetidine nitrogen, potentially enhancing its stability under certain conditions.

Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are powerful computational tools for establishing correlations between the structural features of molecules and their chemical reactivity or biological activity. For azetidine derivatives, QSAR studies have been employed to understand the structural requirements for specific biological activities.

These studies typically involve generating a set of molecular descriptors (e.g., steric, electronic, and thermodynamic parameters) for a series of related azetidine compounds and then using statistical methods, such as multiple linear regression, to build a model that relates these descriptors to the observed activity. researchgate.net For instance, 2D-QSAR studies on 1,3,4-thiadiazole-2-yl azetidin-2-ones have indicated that thermodynamic and steric descriptors play a significant role in their antimicrobial activity. researchgate.net

In the context of this compound, a QSAR approach could be used to correlate properties like the electronic nature of the substituent on the phenyl ring with the reactivity of the azetidine ring. The trifluoromethyl group, with its strong electron-withdrawing nature, would be a key descriptor in such a model, influencing properties like the pKa of the nitrogen atom and the susceptibility of the ring to nucleophilic attack. Such studies are invaluable for the rational design of new azetidine-based compounds with tailored reactivity and properties. ijrar.org

Role of Azetidine Scaffolds in Molecular Design and Chemical Biology

Azetidines as Conformationally Restricted Scaffolds

The azetidine (B1206935) ring, a four-membered saturated heterocycle containing a nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov Its inherent ring strain forces the atoms into a relatively fixed three-dimensional arrangement, thereby reducing the molecule's conformational flexibility. enamine.net This conformational restriction is a desirable trait in drug design for several reasons:

Pre-organization for Binding: By locking the molecule into a more defined shape, the entropic penalty upon binding to a biological target is reduced. This can lead to higher binding affinity and potency. enamine.net

Improved Selectivity: A rigid molecular framework can better discriminate between different biological targets, leading to enhanced selectivity and a reduction in off-target effects.

Vectorial Display of Substituents: The defined geometry of the azetidine ring allows for the precise spatial orientation of substituents. In the case of 2-(2-(Trifluoromethyl)phenyl)azetidine, the phenyl and trifluoromethyl groups are presented in a specific and predictable manner, which is crucial for optimizing interactions with a protein's binding pocket.

The stability of the azetidine ring, despite its strain, makes it a more robust scaffold than its three-membered counterpart, the aziridine (B145994), allowing for easier handling and functionalization in synthetic chemistry. rsc.org

Influence of the Trifluoromethyl Group on Molecular Properties Relevant to Design

The trifluoromethyl (-CF3) group is a widely used substituent in medicinal chemistry due to its profound and predictable effects on a molecule's physicochemical properties. mdpi.combohrium.comnih.gov Its introduction onto the phenyl ring of this compound significantly modulates the compound's characteristics in ways that are highly relevant to drug design.

Key properties influenced by the trifluoromethyl group include:

| Property | Effect of Trifluoromethyl Group | Reference |

| Lipophilicity | Increases lipophilicity, which can enhance membrane permeability and cell uptake. | mdpi.com |

| Metabolic Stability | Blocks sites of potential metabolic oxidation, thereby increasing the molecule's half-life in vivo. | wechemglobal.com |

| Binding Interactions | Can participate in non-covalent interactions such as dipole-dipole and ion-dipole interactions, potentially strengthening ligand-protein binding. | wechemglobal.com |

| Aqueous Solubility | The effect on solubility can be complex, but it often decreases due to increased lipophilicity. | hovione.com |

The strong electron-withdrawing nature of the trifluoromethyl group can also influence the pKa of nearby functional groups, which can be critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. hovione.com

Design of Azetidine-Containing Building Blocks for Chemical Libraries

The growing appreciation for the benefits of the azetidine scaffold has led to the development of numerous synthetic methods for creating azetidine-containing building blocks for use in chemical libraries. nih.govresearchgate.netrsc.org These libraries are essential tools in high-throughput screening campaigns to identify novel hit compounds for various biological targets.

The design of these building blocks often focuses on:

Diversity-Oriented Synthesis (DOS): Creating a wide range of structurally diverse molecules from a common azetidine core to explore a larger chemical space. nih.govresearchgate.net

Scaffold Decoration: Attaching various functional groups to different positions of the azetidine ring to fine-tune the properties of the resulting molecules.

Stereochemical Control: Developing synthetic routes that allow for the selective synthesis of different stereoisomers of substituted azetidines, as stereochemistry is often critical for biological activity. rsc.org

Building blocks like this compound, which combine two valuable pharmacophores, are particularly sought after for inclusion in such libraries.

Molecular Interactions with Biological Targets

The combination of a conformationally rigid scaffold and a functionally potent substituent in this compound suggests that it can engage in highly specific and favorable interactions with biological targets.

Ligand Efficiency and Protein-Ligand Interaction Enhancement

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per atom of a ligand. The conformational rigidity of the azetidine ring in this compound can contribute to a higher LE by minimizing the entropic cost of binding. researchgate.net

The trifluoromethyl group can further enhance protein-ligand interactions through various non-covalent forces, including:

Hydrophobic Interactions: The lipophilic nature of the -CF3 group can lead to favorable interactions with hydrophobic pockets in a protein.

Dipole-Dipole Interactions: The strong dipole of the C-F bonds can interact with polar residues in the binding site.

Orthogonal Multipolar Interactions: The trifluoromethyl group can engage in specific interactions with aromatic residues, such as phenylalanine, tyrosine, or tryptophan, within the protein.

Modulation of Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. nih.govnih.govresearchgate.netwiley.com The well-defined three-dimensional structure of this compound plays a crucial role in its ability to be recognized by a specific biological target.

The azetidine scaffold acts as a rigid platform that orients the trifluoromethylphenyl group in a precise manner. This fixed orientation is key to achieving a high degree of complementarity with the target's binding site, a fundamental principle of the "lock-and-key" model of ligand binding. wiley.com Any alterations to this structure, such as changing the substitution pattern on the phenyl ring or the stereochemistry of the azetidine, would likely have a significant impact on its molecular recognition and, consequently, its biological activity.

Future Research Directions and Methodological Innovations

Development of Novel and Sustainable Synthetic Pathways

The synthesis of substituted azetidines has traditionally been a challenging endeavor due to the high ring strain, which can impede standard cyclization reactions. ub.bwmedwinpublishers.com While classical methods involving the intramolecular cyclization of γ-haloamines or the reduction of azetidin-2-ones are established, future research is pivoting towards more efficient, sustainable, and versatile strategies. ub.bwresearchgate.net

A promising frontier is the use of strain-release reactions starting from highly strained precursors. For instance, the diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines can produce 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs). nih.gov These ABBs serve as high-energy intermediates that can be readily converted into diversely substituted 2-(trifluoromethyl)azetidines through reactions with partners like benzyl (B1604629) chloroformate or via palladium-catalyzed hydrogenolysis. nih.govresearchgate.net This approach leverages the high ring strain of the bicyclic system to drive the formation of the less-strained azetidine (B1206935) ring.

Another area of innovation involves photochemistry, particularly visible-light-mediated aza Paternò-Büchi reactions. researchgate.net This [2+2] cycloaddition between an imine and an alkene is an atom-economical route to azetidines. researchgate.net Modern approaches use triplet energy transfer catalysis to overcome previous limitations, expanding the scope to include previously inaccessible acyclic imines and a broader range of alkene partners. researchgate.netmit.edu Furthermore, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination represents a significant advance, allowing for the construction of functionalized azetidines from readily available amine precursors under relatively mild conditions. rsc.org

| Synthetic Strategy | Key Precursors | Core Principle | Advantages | Reference |

|---|---|---|---|---|

| Strain-Release Ring Opening | 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes | Leveraging the high strain of a bicyclic system to drive azetidine formation. | Access to diverse substitutions at the C3 position. | nih.govresearchgate.net |

| Visible-Light Photocatalysis (Aza Paternò-Büchi) | Imines and Alkenes | Atom-economical [2+2] cycloaddition via triplet energy transfer. | Sustainable (uses visible light), expanded substrate scope. | researchgate.netmit.edu |

| Intramolecular C-H Amination | Substituted Amines (e.g., homoallylic amines) | Palladium-catalyzed direct formation of the C-N bond via C-H activation. | High functional group tolerance; direct use of C-H bonds. | rsc.org |

Exploration of Underexplored Reactivity Profiles

The reactivity of the azetidine ring is often compared to its smaller homolog, aziridine (B145994), and its larger homolog, pyrrolidine (B122466), and can be modulated by its substituents and the reaction conditions. ub.bw The presence of a 2-(trifluoromethyl)phenyl group significantly influences the electronic properties of the ring, suggesting avenues for underexplored reactivity.

Future work should focus on leveraging the ring strain for controlled ring-opening reactions. The reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with trifluoroacetic anhydride (B1165640), for example, provides access to functionalized azetidin-3-ols. nih.gov Similarly, Lewis acid-promoted ring-opening with various nucleophiles can yield γ-substituted amines, demonstrating the azetidine's utility as a synthetic intermediate for 1,3-amino functionalized products. researchgate.netrsc.org

Ring-expansion reactions are also gaining considerable attention, where the azetidine scaffold can be transformed into larger, pharmaceutically relevant heterocycles like pyrrolidines. ub.bwmedwinpublishers.com Additionally, the development of novel derivatives, such as azetidine sulfonyl fluorides, opens new opportunities. These compounds can undergo a de-fluorosulfonylative (deFS) reaction, providing a mild and efficient method for synthesizing 3-substituted amino-azetidines, which are potential amide isosteres. nih.gov

| Reaction Class | Reagent/Condition | Product Type | Synthetic Utility | Reference |

|---|---|---|---|---|

| Strain-Release Ring Opening | Trifluoroacetic Anhydride | Azetidin-3-ols | Access to functionalized azetidine cores. | nih.gov |

| Lewis Acid-Promoted Ring Opening | Organotrifluoroborates | γ-Substituted Amines | Formation of new C-C bonds at the γ-position. | rsc.org |

| Ring Expansion | Heat/Catalyst | Pyrrolidines | Conversion of 4-membered to 5-membered heterocycles. | ub.bwmedwinpublishers.com |

| De-fluorosulfonylative Coupling | Amines (on Azetidine Sulfonyl Fluorides) | 3-Amino-azetidines | Creates potential amide isosteres with novel properties. | nih.gov |

Advanced Computational Modeling for Azetidine Design

Modern synthetic chemistry is increasingly guided by computational modeling, and the design of complex molecules like 2-(2-(trifluoromethyl)phenyl)azetidine is no exception. Advanced computational tools are pivotal in predicting reaction feasibility, understanding electronic structures, and designing molecules with specific biological activities. mit.eduresearchgate.net

Researchers have successfully used computational models based on Density Functional Theory (DFT) to predict the outcomes of photocatalytic azetidine syntheses. mit.edu By calculating the frontier molecular orbital energies of various alkenes and imine precursors, these models can rapidly predict which substrate pairs will react successfully, significantly reducing the experimental effort required for reaction optimization. mit.edu This in silico screening has revealed that the potential substrate scope for these reactions is much broader than previously assumed. mit.edu

Beyond synthesis, quantum chemical methods are used to study the electronic and thermodynamic properties of novel azetidine derivatives to understand their chemical behavior. researchgate.net Furthermore, molecular docking and molecular dynamics simulations are employed to predict and analyze the binding of azetidine-based compounds to biological targets, such as viral proteins or enzymes. researchgate.net This allows for the rational design of new therapeutic agents by optimizing the scaffold's interaction with the target's active site before undertaking costly synthesis. medwinpublishers.comresearchgate.net

Innovative Applications of Azetidine-Based Scaffolds in Chemical Biology

Azetidine-based scaffolds are emerging as powerful tools in medicinal chemistry and chemical biology, moving beyond their traditional role as simple saturated heterocycles. nih.gov Their rigid, three-dimensional structure makes them valuable as "sp³-rich" motifs that can improve the pharmacokinetic properties of drug candidates.

One innovative application is the use of azetidines as conformational constraints in peptidomimetics. nih.gov Unlike the five-membered proline ring, which tends to induce β-turns in peptides, the four-membered azetidine ring preferentially stabilizes γ-turn conformations. nih.gov This allows for the precise control of peptide secondary structure, which can be used to probe the bioactive conformations of peptides or to design peptide-based therapeutics with enhanced stability and activity. nih.gov

Azetidine scaffolds are also being used to generate diverse small-molecule libraries for drug discovery, particularly for targets in the central nervous system (CNS). nih.govnih.gov The synthesis of fused, bridged, and spirocyclic systems based on a core azetidine ring provides access to a wide range of chemical space with "drug-like" properties. nih.govnih.gov Furthermore, specific azetidine derivatives have been identified as potent and selective inhibitors of key biological targets. For example, novel azetidine amides have been discovered as direct inhibitors of the STAT3 protein, a crucial target in cancer therapy, demonstrating their utility in developing new anticancer agents. acs.org

Addressing Synthetic Challenges and Scope Expansion

Despite recent advances, significant challenges remain in the synthesis of complex azetidines. The primary hurdle continues to be the inherent ring strain, which makes the crucial ring-forming step inefficient for many substrates using traditional nucleophilic substitution methods. medwinpublishers.comresearchgate.net Overcoming this challenge requires a continued focus on developing novel cyclization strategies that are tolerant of a wide range of functional groups.

The scope of existing methods often needs expansion. For instance, while photocatalytic methods are promising, their application to a broader array of electronically diverse imines and alkenes is a key area for future research. mit.edu Computational modeling is expected to play a crucial role in identifying viable substrates and reaction conditions to expand this scope. mit.edu

Another challenge is the construction of densely functionalized azetidines with multiple stereocenters. rsc.org Methods that allow for the controlled installation of substituents at different positions on the ring are highly sought after. Strain-release strategies, starting from precursors like ABBs, offer a promising solution, as they allow for the systematic variation of substituents at the C3 position. nih.govresearchgate.net Ultimately, the goal is to develop a robust and modular synthetic toolkit that allows chemists to readily access any desired azetidine derivative, thereby unlocking the full potential of this valuable heterocyclic scaffold in various scientific disciplines.

| Challenge | Innovative Approach | Future Direction | Reference |

|---|---|---|---|

| Inefficient Ring Closure | Strain-release synthesis; Photocatalysis; C-H amination. | Developing milder and more general catalytic systems. | nih.govrsc.orgresearchgate.net |

| Limited Substrate Scope | Computational prediction of reactive substrate pairs. | Experimental validation of predicted substrates to broaden known reactivity. | mit.edu |

| Control of Stereochemistry | Diastereoselective reactions from chiral precursors (e.g., azirines). | Development of enantioselective catalytic methods for azetidine formation. | nih.gov |

| Dense Functionalization | Stepwise functionalization of pre-formed azetidine rings. | Creating one-pot, multi-component reactions to build complexity efficiently. | rsc.org |

Q & A

Basic: What are the common synthetic routes for 2-(2-(Trifluoromethyl)phenyl)azetidine?

Answer:

The synthesis of this compound typically involves cyclization or transition-metal-catalyzed cross-coupling strategies. Key methods include:

- Cyclization of β-Lactams : Jiang et al. (2003) demonstrated ring-opening of β-lactams followed by reductive cyclization to form azetidines. This method allows precise control over ring size but requires optimization of reducing agents (e.g., LiAlH₄) .

- Diastereoselective Synthesis : Kenis et al. (2012) achieved diastereoselective azetidine formation via [2+2] cycloaddition of trifluoromethylated imines with alkenes, using Lewis acids like BF₃·OEt₂ to enhance selectivity .

- Electrochemical Trifluoromethylation : Recent advances (e.g., electrochemical tandem reactions) enable direct trifluoromethyl group incorporation into allylamine precursors, followed by cyclization under mild conditions .

Advanced: How can diastereoselectivity challenges in azetidine synthesis be addressed?

Answer:

Diastereoselectivity is influenced by steric and electronic factors. Methodological approaches include:

- Chiral Auxiliaries : Berger et al. (2014) used chiral ligands (e.g., BINOL derivatives) to direct stereochemistry during cyclization, achieving >90% diastereomeric excess (d.e.) in certain substrates .

- Solvent and Temperature Control : Lowering reaction temperatures (e.g., −78°C) and using non-polar solvents (e.g., toluene) can stabilize transition states favoring desired stereoisomers .

- Computational Modeling : DFT calculations predict transition-state geometries, guiding reagent selection (e.g., bulky substituents to hinder unfavorable conformations) .

Basic: What analytical techniques validate the structure of this compound?

Answer:

- X-ray Crystallography : The gold standard for structural confirmation. SHELX software (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and stereochemistry .

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl group environments, while ¹H-¹³C HMQC/HMBC correlations map azetidine ring connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching (e.g., [M+H]⁺ ion for C₁₀H₁₁F₃N) .

Advanced: How can computational methods optimize reaction conditions for azetidine derivatives?

Answer:

- Density Functional Theory (DFT) : Models reaction pathways to identify rate-limiting steps. For example, trifluoromethyl group orientation during cyclization impacts activation energy .

- Molecular Dynamics (MD) : Simulates solvent effects and catalyst-substrate interactions. Polar solvents (e.g., DMF) may stabilize zwitterionic intermediates in cross-coupling reactions .

- Machine Learning (ML) : Predicts optimal catalysts/reagents by training on datasets of azetidine syntheses (e.g., Cu(I) vs. Pd(0) catalysts for C–N bond formation) .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Neurological Probes : The azetidine ring’s conformational rigidity mimics bioactive amines, enabling studies on neurotransmitter receptors (e.g., serotonin 5-HT₃ antagonists) .

- Enzyme Inhibitors : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets. Example: Inhibition of cytochrome P450 isoforms via competitive binding .

- Peptide Mimetics : Incorporation into peptidomimetics improves metabolic stability compared to natural amino acids .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Meta-Analysis of SAR : Compare structure-activity relationships (SAR) across studies to identify confounding factors (e.g., substituent positioning or assay conditions) .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays to distinguish direct binding from off-target effects .

- Crystallographic Validation : Co-crystallize the compound with its target (e.g., enzyme active site) to confirm binding modes inferred from activity data .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Perform reactions in fume hoods due to potential release of HF or trifluoroacetic acid during decomposition .

- Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .

Advanced: What strategies improve yield in large-scale azetidine synthesis?

Answer:

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions (e.g., polymerization of intermediates) .

- Catalyst Recycling : Immobilize transition-metal catalysts (e.g., Pd on carbon) for reuse in cross-coupling steps, lowering costs .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.